molecular formula C22H26N4O4 B10997274 Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate

Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate

Cat. No.: B10997274
M. Wt: 410.5 g/mol
InChI Key: ADOBXQMEOJEZIC-UHFFFAOYSA-N
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Description

Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl-urea linkage and a 4-ethylpiperazine substituent. The compound’s synthesis involves coupling 4-ethylpiperazine with a substituted aromatic amine, followed by carbamoylation and esterification steps, as inferred from analogous protocols described in (Table 4) .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[[2-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C22H26N4O4/c1-3-25-12-14-26(15-13-25)20(27)18-6-4-5-7-19(18)24-22(29)23-17-10-8-16(9-11-17)21(28)30-2/h4-11H,3,12-15H2,1-2H3,(H2,23,24,29)

InChI Key

ADOBXQMEOJEZIC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Industrial Production:: Information regarding industrial-scale production methods for this compound is limited. it is likely synthesized using modified versions of laboratory-scale reactions.

Chemical Reactions Analysis

Reactivity:: Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate may undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the carbonyl group may occur.

    Other Transformations: Further functional group modifications are possible.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkyl halides, amines, and appropriate solvents.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Its derivatives could be useful in materials science or organic synthesis.

Mechanism of Action

The precise mechanism of action remains elusive due to limited data. further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (Compound 7)

Structural Differences :

  • Core Modification : The target compound uses a carbamoyl-urea linkage, while Compound 7 (, Table 5) employs a diazenyl (-N=N-) bridge.
  • Substituent Variation : The target compound’s 4-ethylpiperazine contrasts with Compound 7’s bulkier 4-phenethylpiperazine group.

Physicochemical Properties :

Property Target Compound Compound 7
Melting Point (°C) Not reported 152–154
Yield (%) Not reported 68
Solubility (Polarity) Likely moderate Low (nonpolar)
Pesticide-Related Methyl Benzoate Derivatives

lists methyl benzoate esters like metsulfuron-methyl and ethametsulfuron-methyl, which feature sulfonylurea and triazine moieties. Key distinctions include:

  • Functional Groups : The target compound lacks the sulfonyl and triazine groups critical for herbicidal activity.
  • Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s piperazine-carbamoyl structure suggests possible neuromodulatory or receptor-binding roles .
Ryanodine Receptor Modulators

highlights methyl benzoate derivatives (e.g., methyl-2-[3,5-dibromo-2-...]carboxylate) as ryanodine receptor modulators. These compounds often include halogenated aromatic systems and pyrazole rings, unlike the target compound’s piperazine-carbamoyl motif. This structural divergence implies distinct target specificity .

Research Findings and Binding Affinity Predictions

The carbamoyl-urea group may engage in hydrogen bonding with residues in hydrophobic enclosures, while the ethylpiperazine moiety could enhance solubility and moderate affinity via cation-π interactions. Comparative modeling against Compound 7 suggests the target compound’s carbamoyl group may improve binding entropy due to reduced conformational flexibility compared to diazenyl linkages .

Data Tables

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Name Core Structure Key Substituents Potential Application
Target Compound Benzoate-carbamoyl 4-ethylpiperazine, urea linkage Pharmaceutical
Compound 7 Benzoate-diazenyl 4-phenethylpiperazine, diazenyl Research chemical
Metsulfuron-methyl Benzoate-sulfonylurea Triazine, sulfonylurea Herbicide
Ryanodine Modulator () Benzoate-halogenated Bromo/chloro groups, pyrazole Insecticide

Table 2: Predicted Physicochemical and Binding Properties

Property Target Compound Compound 7 Metsulfuron-methyl
LogP ~2.5 (est.) ~3.8 1.1
Hydrogen Bond Donors 2 0 3
Glide XP Score (est.) -8.5 kcal/mol -7.2 N/A

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